
2,4,6-Trimethylphenyl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl triflate typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethylphenyl triflate undergoes various types of reactions, including:
Substitution Reactions: It acts as a leaving group in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form corresponding sulfonates.
Reduction Reactions: It can be reduced to form mesitylene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted mesitylene derivatives.
Oxidation Reactions: Products include mesityl sulfonates.
Reduction Reactions: The major product is mesitylene.
Applications De Recherche Scientifique
2,4,6-Trimethylphenyl triflate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of diagnostic agents and therapeutic drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylphenyl triflate involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles to form substituted products. The triflate group acts as a good leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- (4-Methylphenyl) (2,4,6-trimethylphenyl)iodonium triflate
- (2-Methylphenyl) (2,4,6-trimethylphenyl)iodonium triflate
- (4-Nitrophenyl) (2,4,6-trimethylphenyl)iodonium triflate
Comparison: 2,4,6-Trimethylphenyl triflate is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better performance in arylation and iodonium metathesis reactions. Its triflate group provides a strong leaving group ability, making it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C10H11F3O3S |
|---|---|
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
(2,4,6-trimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-6-4-7(2)9(8(3)5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3 |
Clé InChI |
VXQHRUVOGJPQRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


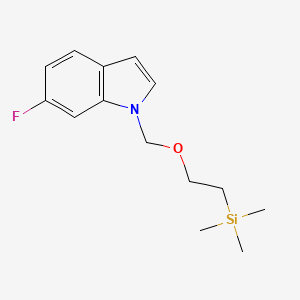
![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
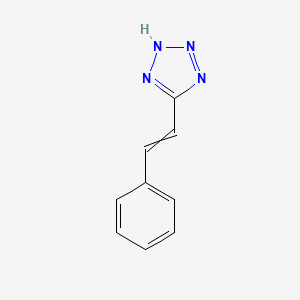
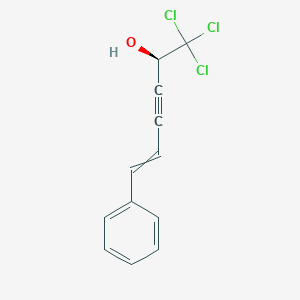
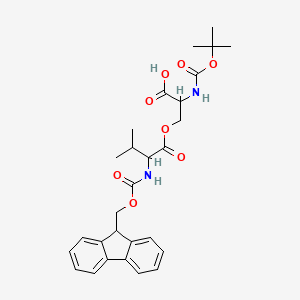

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![2,6-bis({1,1-diphenyl-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-3-yl})pyridine](/img/structure/B12513786.png)
![4-[(Diethylamino)methyl]-3-hydroxynaphthalene-2-carbaldehyde](/img/structure/B12513788.png)

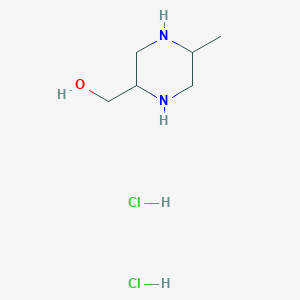
![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)

